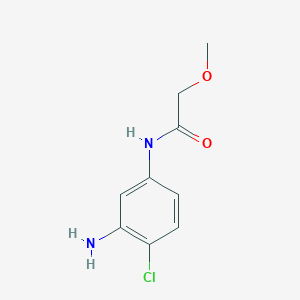

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide, also known as NAC, is an organic compound that is widely used in the field of organic chemistry. NAC is a versatile compound that can be used in a variety of synthetic reactions and has a wide range of applications in the scientific research community.

Scientific Research Applications

Organic Synthesis and Material Science

Structural Analysis and Synthesis : Compounds with similar structural features, such as 2-aminoacetamide derivatives, have been studied for their crystal structure and potential as building blocks in organic synthesis. The detailed structural analysis provides insights into molecular configurations, hydrogen bonding, and crystal packing, which are critical for designing materials with desired physical and chemical properties (H. Fun et al., 2012).

Green Synthesis Applications : The catalytic hydrogenation process has been employed for the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, highlighting an environmentally friendly approach to producing key intermediates for azo disperse dyes and possibly other materials. This underscores the importance of sustainable methods in synthesizing chemical intermediates with similar functionalities (Zhang Qun-feng, 2008).

Bioactivity and Pharmaceutical Applications

Antimicrobial Activity : Several studies have focused on the synthesis and bioactivity of compounds structurally related to N-(3-amino-4-chlorophenyl)-2-methoxyacetamide, demonstrating potential antimicrobial properties. For example, derivatives of phenoxyacetamide and thiadiazole have been synthesized and tested for their efficacy against various bacterial and fungal strains, showcasing the potential of these compounds in developing new antimicrobial agents (Kaiwan O. Rashid et al., 2021); (P. Sah et al., 2014).

Enzyme Inhibition : Compounds with similar structural motifs have been investigated for their inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases related to enzyme dysfunction. Such studies highlight the importance of chemical modifications in enhancing bioactivity and specificity towards target enzymes (A. Rehman et al., 2013).

properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYWFKVWBQTFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588268 |

Source

|

| Record name | N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide | |

CAS RN |

926265-38-5 |

Source

|

| Record name | N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

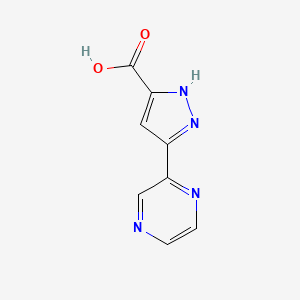

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

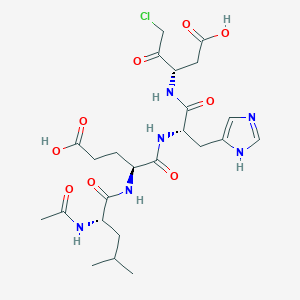

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

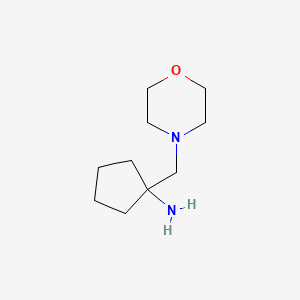

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

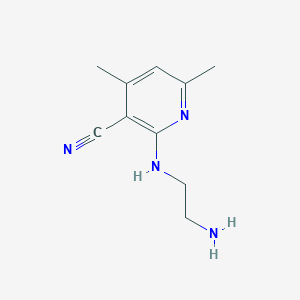

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)